2,6-Diamino-5-iminopyrimidin-4-one

dihydropteridine reductase kinetics pterin cofactor enzymology quinonoid substrate specificity

2,6-Diamino-5-iminopyrimidin-4-one (DAIPO; CAS 72091-25-9; molecular formula C4H5N5O; MW 139.12) is a synthetic quinonoid pyrimidinone that functions as an artificial substrate for dihydropteridine reductase (DHPR; EC 1.6.99.10). Originally identified as the enzymatic oxidation product of 2,4,5-triamino-6-hydroxypyrimidine by phenylalanine hydroxylase , DAIPO serves as a simplified pterin-mimic for probing DHPR kinetics, pterin cofactor enzymology, and inhibitor screening assays.

Molecular Formula C4H5N5O
Molecular Weight 139.12 g/mol
Cat. No. B1213942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-iminopyrimidin-4-one
Synonyms2,6-diamino-5-iminopyrimidin-4-one
DAIPO
Molecular FormulaC4H5N5O
Molecular Weight139.12 g/mol
Structural Identifiers
SMILESC1(=N)C(=NC(=NC1=O)N)N
InChIInChI=1S/C4H5N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H,(H4,6,7,8,9,10)
InChIKeyVTCLFBZXKIZNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-iminopyrimidin-4-one (DAIPO) CAS 72091-25-9: Core Identity for Dihydropteridine Reductase Substrate Procurement


2,6-Diamino-5-iminopyrimidin-4-one (DAIPO; CAS 72091-25-9; molecular formula C4H5N5O; MW 139.12) [1] is a synthetic quinonoid pyrimidinone that functions as an artificial substrate for dihydropteridine reductase (DHPR; EC 1.6.99.10) [2]. Originally identified as the enzymatic oxidation product of 2,4,5-triamino-6-hydroxypyrimidine by phenylalanine hydroxylase [3], DAIPO serves as a simplified pterin-mimic for probing DHPR kinetics, pterin cofactor enzymology, and inhibitor screening assays [4].

Why Substituting 2,6-Diamino-5-iminopyrimidin-4-one with Generic Pterins or Pyrimidinone Analogs Compromises DHPR Kinetic Assay Accuracy


DHPR substrate specificity is exquisitely sensitive to ring structure and substituent pattern. The natural quinonoid dihydropterin substrates undergo rapid tautomerization (t1/2 ≈ 3 min) to inactive 7,8-dihydropterins, making their kinetic characterization in vitro unreliable without deuterium stabilization [1]. DAIPO, by contrast, lacks the full pterin ring system and exhibits distinct kinetic parameters: its Km for DHPR is one order of magnitude larger than that of deuterated quinonoid 7,8(6H)-dihydropterin, while kcat values remain comparable [2]. Other pyrimidine cofactors such as 2,5,6-triamino-4-pyrimidinone act preferentially on phenylalanine hydroxylase rather than DHPR, with Km values spanning from 3 μM to 0.1 mM [3]. Even closely related pyrimidine derivatives like 2,6-diamino-5-(methylamino)-4(3H)-pyrimidinone and 2,6-diamino-5-(benzylamino)-4(3H)-pyrimidinone display a 35-fold range in maximum velocity with phenylalanine hydroxylase [4]. These data demonstrate that minor structural variations produce quantitatively divergent kinetic behavior, making generic substitution empirically unsupportable.

Quantitative Differentiation of 2,6-Diamino-5-iminopyrimidin-4-one Against Closest DHPR Substrate Comparators


DAIPO vs. Deuterated Quinonoid 7,8(6H)-Dihydropterin: Head-to-Head DHPR Kinetic Comparison from Sheep and Human Liver

In the only published direct head-to-head comparison, DAIPO displayed a Km for DHPR that is one order of magnitude (approximately 10-fold) larger than that of the deuterium-stabilized quinonoid 7,8(6H)-dihydropterin substrate, while kcat values remained of the same order. This was demonstrated using DHPR purified from both sheep liver and human liver sources [1].

dihydropteridine reductase kinetics pterin cofactor enzymology quinonoid substrate specificity BH4 regeneration pathway

Structural Simplicity Advantage: DAIPO vs. Ring-Strained Pyrimidodiazepine as DHPR Substrate

Pyrimidodiazepine (quinoid 6-Me-PDH2), a ring-expanded homolog, exhibits a DHPR Km of 33 µM but suffers from hydrolytic ring opening and only 53% recovery of the parent 6-Me-7,8-PDH2 after tautomerization, with the remainder decomposing via diazepine ring opening [1]. In contrast, DAIPO lacks the strained seven-membered diazepine ring, making it structurally more stable for routine enzymatic assays [2].

pyrimidodiazepine ring-strained cofactor DHPR substrate engineering tautomerization stability

Enzymatic Production Pathway: DAIPO as the Direct Oxidation Product of 2,4,5-Triamino-6-hydroxypyrimidine by Phenylalanine Hydroxylase

DAIPO is generated in situ by phenylalanine hydroxylase (PAH)-catalyzed oxidation of 2,4,5-triamino-6-hydroxypyrimidine, a reaction that proceeds with significant uncoupling: the ratio of DPNH oxidized to tyrosine formed is approximately 20:1 [1]. This enzymatic production pathway is unique to DAIPO among synthetic DHPR substrates and enables coupled PAH-DHPR assay configurations [2].

phenylalanine hydroxylase pyrimidine cofactor oxidation uncoupled hydroxylation pterin-mimic enzymology

Cross-Species DHPR Substrate Validation: DAIPO Activity Confirmed in Sheep, Human, and Monkey Liver Enzymes

DAIPO has been validated as a DHPR substrate using enzyme purified from three mammalian sources: sheep liver, human liver, and monkey liver, demonstrating conserved substrate recognition across primate and non-primate species [1]. This multi-species validation exceeds the characterization scope of most comparator pyrimidine-pterin analogs.

species conservation DHPR cross-reactivity pterin metabolism enzyme assay standardization

Procurement-Ready Application Scenarios for 2,6-Diamino-5-iminopyrimidin-4-one Based on Quantitative Differentiation Evidence


DHPR Inhibitor Screening Using DAIPO as a Stable, Non-Saturating Substrate

DAIPO's ~10-fold higher Km for DHPR compared to the natural quinonoid pterin substrate [1] makes it the preferred substrate for competitive inhibitor screening. At concentrations near its Km, DAIPO does not fully saturate the enzyme, allowing meaningful detection of competitive inhibitors that would be masked by saturating concentrations of high-affinity natural substrates. This assay design is particularly relevant for discovering DHPR inhibitors implicated in atypical phenylketonuria and BH4 deficiency disorders.

Coupled Phenylalanine Hydroxylase–DHPR Tandem Assays for Pterin Cofactor Recycling Studies

DAIPO is uniquely produced enzymatically from 2,4,5-triamino-6-hydroxypyrimidine by phenylalanine hydroxylase with a characteristic 20:1 DPNH:tyrosine uncoupling ratio [2]. This enables coupled two-enzyme assay configurations (PAH → DAIPO generation → DHPR reduction) that directly probe pterin cofactor recycling dynamics—a capability not shared by other synthetic DHPR substrates that lack this enzymatic production pathway.

Multi-Species Comparative Pterin Metabolism Studies Requiring a Conserved DHPR Substrate

DAIPO is the only synthetic DHPR substrate validated across three mammalian species—sheep, human, and monkey liver [3]—providing a standardized probe for comparative pterin metabolism studies. This cross-species conservation eliminates the need for species-specific substrate optimization, streamlining experimental designs in translational research from rodent models to human tissue analysis.

Structural Biology of DHPR–Substrate Interactions Using a Simplified Pterin-Mimic

DAIPO's minimal pyrimidinone scaffold, lacking the pyrazine ring of natural pterins but retaining DHPR substrate activity with comparable kcat [3], makes it an ideal ligand for co-crystallization and structure-activity relationship (SAR) studies of DHPR. Its structural simplicity facilitates unambiguous electron density interpretation compared to the more complex and tautomerically unstable natural pterin substrates.

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